molecular formula C9H16 B13799997 2,3,3-Trimethylcyclohexene

2,3,3-Trimethylcyclohexene

Cat. No.: B13799997
M. Wt: 124.22 g/mol
InChI Key: UBMLKGCOROJNMF-UHFFFAOYSA-N
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Description

2,3,3-Trimethylcyclohexene is an organic compound with the molecular formula C₉H₁₆. It is a cyclohexene derivative characterized by the presence of three methyl groups attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylcyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under acidic conditions. Another method includes the dehydrogenation of 2,3,3-trimethylcyclohexanol using a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in the alkylation of cyclohexene is a notable method employed in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylcyclohexene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: Hydrogenation of the double bond yields 2,3,3-trimethylcyclohexane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: 2,3,3-Trimethylcyclohexanol or 2,3,3-trimethylcyclohexanone.

    Reduction: 2,3,3-Trimethylcyclohexane.

    Substitution: Halogenated derivatives such as 2,3,3-trimethylcyclohexyl chloride.

Scientific Research Applications

2,3,3-Trimethylcyclohexene finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2,3,3-trimethylcyclohexene in chemical reactions involves the interaction of its double bond and methyl groups with various reagents. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of alcohols or ketones.

Comparison with Similar Compounds

    Cyclohexene: Lacks the three methyl groups, resulting in different reactivity and physical properties.

    2,3,3-Trimethylcyclohexanol: The alcohol derivative of 2,3,3-trimethylcyclohexene.

    2,3,3-Trimethylcyclohexanone: The ketone derivative of this compound.

Uniqueness: this compound is unique due to the presence of three methyl groups, which influence its steric and electronic properties. This structural feature makes it distinct from other cyclohexene derivatives and affects its reactivity and applications.

Properties

IUPAC Name

1,6,6-trimethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8-6-4-5-7-9(8,2)3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMLKGCOROJNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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